3-(2,4-Dimethylphenyl)pyridin-4-amine
Description
Molecular Formula: C₁₃H₁₄N₂
IUPAC Name: 3-(2,4-Dimethylphenyl)pyridin-4-amine
Key Properties:
- Melting Point: 162°C (acetonitrile)
- Molecular Weight: 198.27 g/mol
- Structure: Features a pyridine ring with an amine group at the 4-position and a 2,4-dimethylphenyl substituent at the 3-position.
- Spectral Data:
The 2,4-dimethylphenyl group provides steric bulk and electron-donating effects, while the pyridin-4-amine moiety enables hydrogen bonding .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)pyridin-4-amine |
InChI |
InChI=1S/C13H14N2/c1-9-3-4-11(10(2)7-9)12-8-15-6-5-13(12)14/h3-8H,1-2H3,(H2,14,15) |
InChI Key |
WRCQONNHEMSCLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CN=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)pyridin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Another approach involves the direct amination of 3-(2,4-dimethylphenyl)pyridine using an appropriate amine source under suitable reaction conditions. This method may require the use of a base and a solvent such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of 3-(2,4-Dimethylphenyl)pyridin-4-amine may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-(2,4-Dimethylphenyl)pyridin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in various biological assays to study molecular interactions and pathways
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituted Phenylpyridin-4-amines
Table 1 : Key Comparisons of Pyridine Derivatives with Aryl Substituents
Key Observations :
- In contrast, fluorine or CF₃ groups (e.g., 2,4-difluoro or 2-CF₃) withdraw electrons, improving oxidative stability and target selectivity .
- Lipophilicity : The trifluoromethyl group in 3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine increases logP compared to dimethyl derivatives, favoring blood-brain barrier penetration .
- Steric Hindrance : The 2,3-dimethylphenyl isomer () may exhibit reduced binding affinity to planar targets due to adjacent methyl groups .
Pyridin-4-amine Derivatives with Varied Core Structures
Table 2 : Comparison with Heterocyclic Analogues
Key Observations :
- Ring Structure : Pyridine derivatives (e.g., target compound) exhibit planar geometry, facilitating interactions with aromatic residues in enzymes. Piperidine analogues (e.g., 4-(3-Fluorophenyl)piperidin-3-amine) adopt chair conformations, altering binding modes .
- Positional Isomerism : N-(2,4,6-Trimethylphenyl)pyridin-3-amine () has the amine at C3 instead of C4, which may reduce hydrogen-bonding efficiency with targets requiring a C4 orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
